Compound Description: This compound is a 1,4-dihydropyridine (1,4-DHP) derivative that has shown potential in reducing inflammation. [] It was synthesized and its structure confirmed using various techniques including IR, NMR, HMRS, and X-ray crystallography. [] The X-ray analysis revealed details about the molecule's conformation and the presence of intra- and intermolecular interactions stabilizing the crystal structure. [] Further analysis using Density Functional Theory (DFT) provided insights into the molecule's natural charge, bond orders, planarity, and molecular surface properties. []
Relevance: This compound shares the presence of a trifluoromethylphenyl group with N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. Both compounds also belong to the broader class of heterocyclic compounds, containing nitrogen atoms within their ring structures. Although their core structures differ, the presence of the trifluoromethylphenyl group and their classification as heterocycles suggest a potential structural relationship that might warrant further investigation. []
Compound Description: This compound is a 6-oxo-1,6-dihydro-pyridazine derivative with demonstrated anti-cancer activity. [] It is often combined with a MEK inhibitor for enhanced therapeutic efficacy. [] This compound is typically formulated as a pharmaceutically acceptable salt and/or solvate. []
Relevance: While structurally dissimilar to N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, this compound's anti-cancer activity suggests a possible avenue for exploring the biological activity of the main compound. The main compound also contains a benzyl group substituted on a nitrogen-containing heterocycle, which bears some resemblance to the pyridazine structure present in this related compound. []
Compound Description: This compound is a MEK inhibitor, often combined with the aforementioned 6-oxo-1,6-dihydro-pyridazine derivative (3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile) for treating cancer. [] It is generally formulated as a pharmaceutically acceptable salt and/or solvate. []
Relevance: This compound shares a structural similarity with N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide through the presence of a benzyl group. The main compound also features a substituted benzyl group attached to a nitrogen-containing heterocycle, suggesting a potential link in their chemical space. []
Compound Description: This compound is derived from the transformation of (N-tert-butyl-N-(1-diethylphosphono-(2,2-dimethylpropyl)) nitroxyde SG1 to its O-2-propionyl derivative using a specific chemical method. [] Subsequent coupling with (4S)-4-benzyl-2-oxazolidinone using the Evans method yields this compound. [] The crystal structure of this molecule reveals a short interaction between specific hydrogen and oxygen atoms, contributing to a chain-like arrangement along a particular crystallographic axis. []
Relevance: This compound is structurally related to N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide due to the presence of a benzyl group connected to an oxazolidinone ring. Both compounds feature a benzyl group linked to a heterocyclic system, suggesting a potential common motif within their structures. []
Compound Description: This compound, identified through in silico studies, acts as a potential inhibitor of the S100A2-p53 protein-protein interaction. [] This interaction is a validated drug target in pancreatic cancer. [] In vitro testing revealed its ability to inhibit cell growth in the MiaPaCa-2 pancreatic cell line with an IC50 of 2.97 μM. [] This finding supports the hypothesis that blocking the S100A2-p53 interaction could have anti-pancreatic cancer effects, reinforcing S100A2 as a valid target for pancreatic cancer treatment. []
Relevance: This compound shares the presence of a trifluoromethylbenzene group with N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. While the main compound has a single trifluoromethyl group attached to a benzyl ring, this related compound possesses two trifluoromethyl groups directly on a benzene ring. Despite this difference, the presence of the trifluoromethylbenzene motif suggests a possible structural relationship worth investigating. []
Compound Description: This compound acts as a protease inhibitor, specifically targeting the protease enzyme of the human immunodeficiency virus (HIV). [, ] It is used in the treatment of HIV-infected individuals. [, ] Several novel processes and intermediates have been developed for the synthesis of this compound, highlighting its importance as a pharmaceutical agent. [, ]
Relevance: This compound shares the presence of a trifluoromethyl group with N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. In the main compound, the trifluoromethyl group is attached to a benzyl ring, while in this related compound it is directly linked to a pyridine ring. Although their core structures differ significantly, the shared presence of the trifluoromethyl group suggests a potential connection worth exploring. [, ]
Compound Description: This compound is a potential inhibitor of acetylcholinesterase (AChE), an enzyme relevant in the context of Alzheimer's disease. [] Molecular docking studies revealed that this compound exhibits a favorable binding interaction with AChE, surpassing the binding affinities of known AChE inhibitors like Tacrine and Galantamine. [] Molecular dynamics simulations further supported this finding, highlighting its potential as a novel therapeutic agent for Alzheimer's disease. []
Relevance: This compound is structurally related to N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide through the presence of a benzyl group attached to a nitrogen-containing heterocycle. The main compound also features a benzyl group substituted on a piperidine ring, indicating a possible shared structural motif. []
Compound Description: This compound has been identified as a potential acetylcholinesterase (AChE) inhibitor. [] Molecular docking studies have shown that this molecule binds strongly to AChE, even more favorably than established AChE inhibitors like Tacrine and Galantamine. [] Molecular dynamics simulations further support these findings, suggesting a potential role for this compound in Alzheimer's disease treatment. []
Relevance: This compound is structurally related to N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide as it features a benzyl group connected to a nitrogen-containing heterocyclic system. This structural feature is also present in the main compound, indicating a possible connection within their chemical classes. []
Compound Description: This compound exhibits potential for inhibiting acetylcholinesterase (AChE), an enzyme that plays a role in Alzheimer's disease. [] Molecular docking studies revealed a strong binding interaction between this compound and AChE, showing a more favorable binding affinity compared to Tacrine and Galantamine, two known AChE inhibitors. [] Molecular dynamics simulations further substantiated this finding, suggesting potential therapeutic applications for this compound in treating Alzheimer's disease. []
Relevance: While structurally dissimilar to N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, both compounds share a common feature: the presence of a substituted phenyl ring connected to a carboxamide group. This shared structural motif may suggest a possible link in their chemical space despite the overall differences in their structures. []
Compound Description: This potent and orally active NK1 antagonist exists as a mixture of separable and stable (R)- and (S)-atropisomers (1t-A and 1t-B). [] The antagonistic activities of the (R)-atropisomer (1t-A) are significantly higher (6-13 fold) than those of the (S)-atropisomer (1t-B). []
Relevance: This compound shares the presence of a trifluoromethylbenzyl group with N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. In both compounds, the trifluoromethylbenzyl group is attached to a nitrogen atom within a cyclic structure. This common structural feature, along with the presence of an amide group, highlights a potential connection between these compounds. []
Compound Description: This 8-membered ring compound, an NK1 antagonist, was synthesized atropodiastereoselectively. [] It shows potent antagonistic activities both in vitro and in vivo. Notably, its in vitro activity is significantly higher compared to its enantiomer, atropisomer, and diastereomer. [] This compound has been identified as a potential clinical candidate for bladder function disorders. []
Relevance: Similar to N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, this compound also features a trifluoromethylbenzyl group attached to a nitrogen atom within a cyclic structure. This shared structural motif suggests a potential link between these compounds. []
Compound Description: This compound is a potent neurokinin (NK)(1) antagonist. [] A scalable synthetic route has been developed for its preparation, which involves a key intramolecular cyclization step. [] This synthetic method avoids chromatographic purification and is suitable for large-scale production. []
Relevance: Sharing the trifluoromethylphenylmethyl group with N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, this compound further strengthens the potential significance of this motif in the development of biologically active compounds. Both compounds also belong to the broad category of heterocyclic compounds, indicating a potential link in their chemical space. []
(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) and (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)
Compound Description: These two compounds are structurally novel dopamine D3 receptor (D3R) antagonists with high selectivity for D3R. [] They demonstrate translational potential for the treatment of opioid use disorder. [] Unlike some older D3R antagonists, they do not exhibit adverse cardiovascular effects in the presence of oxycodone or cocaine. [] In fact, they may even offer some protection against cardiovascular changes induced by these drugs. [] This safety profile makes them promising candidates for the development of new treatments for opioid and cocaine use disorders. []
Relevance: While structurally distinct from N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide, these compounds demonstrate the potential therapeutic value of targeting specific receptors like D3R, prompting further investigation into the biological activities of the main compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.